molecular formula C14H17N5O7PNa B602212 Bucladesin-Unreinheit 2 CAS No. 70253-67-7

Bucladesin-Unreinheit 2

Katalognummer: B602212
CAS-Nummer: 70253-67-7
Molekulargewicht: 421.28
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Bucladesine Impurity 2 has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity of bucladesine samples.

    Biology: The compound is studied for its potential biological activities and interactions with cellular components.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of cyclic adenosine monophosphate analogues.

    Industry: It is used in the quality control of pharmaceutical products containing bucladesine .

Wirkmechanismus

Target of Action

Bucladesine Impurity 2, also known as a stabilized cyclic adenosine monophosphate (cAMP) analogue, primarily targets the cAMP-dependent protein kinase A (PKA) . PKA plays a crucial role in various cellular processes, including neurodevelopment, growth, and plasticity .

Mode of Action

Bucladesine Impurity 2 mimics the action of endogenous cAMP and activates PKA . This activation can promote a variety of cellular processes . The compound’s interaction with its targets leads to an elevation of intracellular cAMP , which is known to induce potent anti-inflammatory effects .

Biochemical Pathways

The main regulatory mechanism of Bucladesine Impurity 2 involves the cAMP/PKA signaling pathway . When Bucladesine Impurity 2 activates PKA, it can promote various cellular processes . In particular, the cAMP/PKA signaling pathway plays a key role in the expression of long-term enhancement (LTP) and long-term inhibition (LTD), as well as in the formation of long-term memory in the hippocampus .

Pharmacokinetics

It is known that the compound is a membrane-permeable selective activator , suggesting that it may have good bioavailability

Result of Action

Bucladesine Impurity 2 has been shown to have anti-inflammatory effects . In a study involving a model of acute skin inflammation, an emulsion containing Bucladesine was capable of significantly reducing the inflammatory oedema . This indicates that Bucladesine Impurity 2 can have a significant impact on reducing inflammation.

Action Environment

It is worth noting that the compound has been used in a water-free emulsion for topical treatment , suggesting that its formulation can influence its action and efficacy

Vorbereitungsmethoden

The synthesis of Bucladesine Impurity 2 involves several steps, typically starting from the precursor compounds used in the synthesis of bucladesine. The synthetic route generally includes the following steps:

    Formation of the Purine Nucleus: The initial step involves the formation of the purine nucleus, which is achieved through a series of condensation reactions.

    Introduction of the Butyramido Group: The butyramido group is introduced through an amide bond formation reaction.

    Cyclization: The final step involves the cyclization of the intermediate to form the furo[3,2-d][1,3,2]dioxaphosphinin ring system.

Industrial production methods for Bucladesine Impurity 2 are similar to those used for bucladesine, with additional purification steps to isolate the impurity .

Analyse Chemischer Reaktionen

Bucladesine Impurity 2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the purine nucleus.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Bucladesine Impurity 2 can be compared with other similar compounds, such as:

    Bucladesine: The parent compound, which is a cyclic adenosine monophosphate analogue.

    Bucladesine Impurity 1: Another impurity found in bucladesine synthesis.

    Bucladesine Impurity 3: A related compound with a similar structure but different functional groups.

Bucladesine Impurity 2 is unique due to its specific structural features and the presence of the butyramido group, which distinguishes it from other impurities and analogues .

Eigenschaften

InChI

InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11;/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMXPHRDUKTUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N5NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70990469
Record name N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid--sodium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70253-67-7
Record name N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid--sodium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bucladesine Impurity 2
Reactant of Route 2
Reactant of Route 2
Bucladesine Impurity 2
Reactant of Route 3
Reactant of Route 3
Bucladesine Impurity 2
Reactant of Route 4
Reactant of Route 4
Bucladesine Impurity 2
Reactant of Route 5
Bucladesine Impurity 2
Reactant of Route 6
Bucladesine Impurity 2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.